

Spectroscopic data (NMR, IR, MS) of (S)-2-Methoxy-1-phenylethanamine

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Compound of Interest

Compound Name: (S)-2-Methoxy-1-phenylethanamine

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An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-2-Methoxy-1-phenylethanamine

This guide provides a comprehensive analysis of the spectroscopic data for **(S)-2-Methoxy-1-phenylethanamine** (C₉H₁₃NO), a chiral amine of significant interest in synthetic chemistry and drug development. As a key building block, its structural integrity, purity, and stereochemistry are paramount. This document offers researchers, scientists, and drug development professionals a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established analytical principles.

Introduction: The Analytical Imperative for Chiral Amines

(S)-2-Methoxy-1-phenylethanamine is a primary amine featuring a stereocenter at the benzylic position (C1). The precise arrangement of its functional groups—a phenyl ring, a methoxy ether, and an amine—dictates its chemical reactivity and biological interactions. The analysis of chiral molecules is a critical challenge in pharmaceutical and chemical research.^[1]^[2] Spectroscopic techniques provide the necessary tools to confirm the molecular structure, identify functional groups, and ascertain the purity of such compounds, ensuring their suitability for downstream applications. This guide synthesizes data from multiple analytical techniques to build a complete and validated structural profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual nuclei. For **(S)-2-Methoxy-1-phenylethanamine**, both ^1H and ^{13}C NMR are indispensable.

Proton (^1H) NMR Spectroscopy

^1H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons.

Causality in Experimental Choices: The selection of a deuterated solvent is the first critical decision. Deuterated chloroform (CDCl_3) is an excellent choice for many organic compounds due to its good dissolving power and relatively simple residual solvent signal.^[3] However, for primary amines, the two N-H protons are labile and can exchange with trace amounts of acidic protons (like water) in the solvent, often resulting in a broad signal that may not show clear coupling.^{[4][5][6]} Using a fresh ampoule of CDCl_3 minimizes moisture and provides the best chance to observe the NH_2 signal.

Experimental Protocol: ^1H NMR

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **(S)-2-Methoxy-1-phenylethanamine**.
- **Dissolution:** Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3) directly within a clean, dry 5 mm NMR tube.
- **Homogenization:** Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
- **Data Acquisition:**
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .

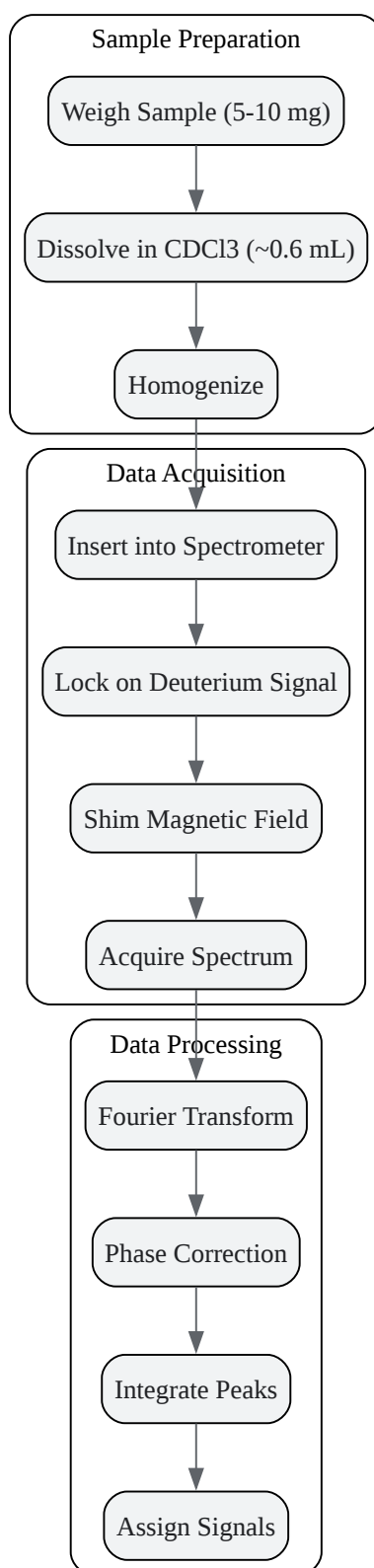
- Shim the magnetic field to optimize homogeneity.
- Acquire the ^1H NMR spectrum over a standard range (e.g., 0-12 ppm). A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

^1H NMR Data Summary

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Proton Assignment
~ 7.25 - 7.40	Multiplet (m)	5H	Ar-H (Phenyl)
~ 4.10	Triplet (t)	1H	CH-N
~ 3.50	Doublet (d)	2H	CH ₂ -O
~ 3.35	Singlet (s)	3H	O-CH ₃
~ 1.60	Broad Singlet (br s)	2H	NH ₂

Interpretation of the ^1H NMR Spectrum: The aromatic region between 7.25 and 7.40 ppm integrates to 5 protons, consistent with a monosubstituted phenyl ring. The signal at ~4.10 ppm, a triplet, corresponds to the benzylic proton at the C1 position, split by the two adjacent protons of the methylene group. The C2 methylene protons appear as a doublet around 3.50 ppm, split by the single C1 proton. The sharp singlet at ~3.35 ppm is characteristic of the three methoxy protons. Finally, a broad singlet around 1.60 ppm, integrating to two protons, is assigned to the primary amine (NH₂) protons. Its broadness and variable chemical shift are typical due to proton exchange and hydrogen bonding.[4]

^1H NMR Experimental Workflow



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Caption: Workflow for ^1H NMR analysis.

Carbon-13 (^{13}C) NMR Spectroscopy

^{13}C NMR provides a count of the unique carbon environments in a molecule. Standard acquisition involves proton decoupling, resulting in a spectrum where each unique carbon appears as a single line.

Experimental Protocol: ^{13}C NMR

- Sample Preparation: The same sample prepared for ^1H NMR analysis can be used.
- Data Acquisition:
 - Tune the spectrometer to the ^{13}C frequency.
 - Acquire the spectrum using a standard proton-decoupled pulse sequence.
 - A wider spectral width (e.g., 0-220 ppm) is used.
 - A larger number of scans is required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.^[7]

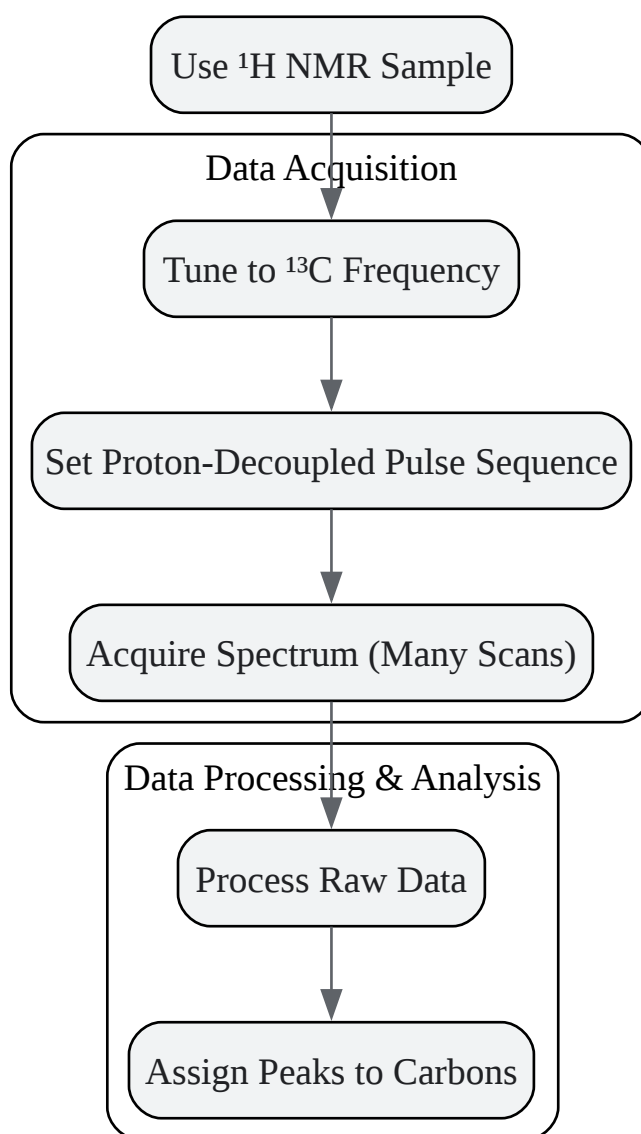
^{13}C NMR Data Summary

Chemical Shift (δ) ppm (Predicted)	Carbon Assignment
~ 142	C-ipso (Phenyl)
~ 129	C-para (Phenyl)
~ 128	C-ortho (Phenyl)
~ 127	C-meta (Phenyl)
~ 77	$\text{CH}_2\text{-O}$
~ 59	O-CH_3
~ 57	CH-N

Interpretation of the ^{13}C NMR Spectrum: The spectrum is expected to show 7 distinct signals, corresponding to the 9 carbon atoms (with the ortho and meta carbons of the phenyl ring being

chemically equivalent). The four signals in the aromatic region (~127-142 ppm) confirm the phenyl group. The signal at ~77 ppm is assigned to the methylene carbon bonded to the electronegative oxygen atom. The methoxy carbon appears around 59 ppm, a typical value for this functional group. Finally, the benzylic carbon attached to the nitrogen (C1) is expected around 57 ppm. These assignments are consistent with values reported for similar structures. [8]

¹³C NMR Experimental Workflow



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Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Experimental Choices: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and speed. It requires minimal sample preparation and is suitable for liquids like **(S)-2-Methoxy-1-phenylethanamine**, eliminating the need for preparing KBr pellets or liquid cells.^[7]

Experimental Protocol: IR (ATR Method)

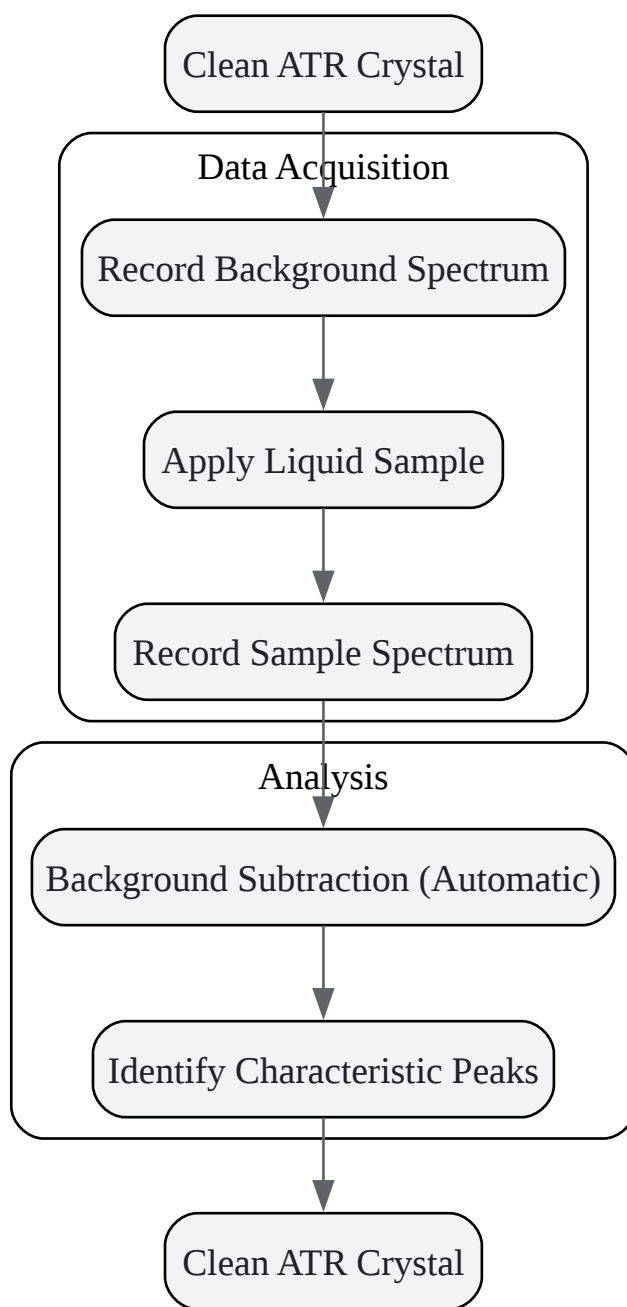
- **Background Scan:** Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum.
- **Sample Application:** Place a single drop of the neat liquid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the ATR anvil to ensure good contact. Record the infrared spectrum over the range of 4000-400 cm^{-1} . The background spectrum is automatically subtracted.
- **Cleaning:** Thoroughly clean the ATR crystal after the measurement.

IR Data Summary

Wavenumber (cm ⁻¹)	Intensity	Vibration Type & Functional Group
3300 - 3400	Medium, Broad	N-H stretch (Primary Amine)
3030 - 3080	Medium	C-H stretch (Aromatic)
2850 - 2950	Medium-Strong	C-H stretch (Aliphatic)
~ 1600, ~1490	Medium-Weak	C=C stretch (Aromatic Ring)
1080 - 1150	Strong	C-O stretch (Ether)
690 - 770	Strong	C-H out-of-plane bend (Monosubstituted Benzene)

Interpretation of the IR Spectrum: The IR spectrum provides clear evidence for the key functional groups. The broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching of a primary amine. Peaks just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while those just below 3000 cm⁻¹ are due to aliphatic C-H bonds in the methoxy and ethyl groups. A strong, prominent peak in the 1080-1150 cm⁻¹ range is indicative of the C-O ether linkage. Finally, the aromatic ring is confirmed by the C=C stretching bands and the strong out-of-plane bending signals characteristic of monosubstitution.

IR Spectroscopy Experimental Workflow



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Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule upon ionization.

Causality in Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines. In positive ion mode, it typically produces a protonated molecular ion, $[M+H]^+$, which clearly establishes the molecular weight. Electron Impact (EI) is a higher-energy technique that causes more extensive fragmentation, which can be useful for detailed structural elucidation. The fragmentation of phenethylamines is well-studied; a common pathway involves the loss of ammonia (NH_3) from the protonated molecule or α -cleavage at the benzylic position.^{[9][10][11][12]}

Experimental Protocol: Mass Spectrometry (ESI)

- **Sample Preparation:** Prepare a dilute solution of the sample (~10-100 $\mu\text{g/mL}$) in a suitable volatile solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- **Data Acquisition:** Infuse the sample solution directly into the ESI source of the mass spectrometer.
- **Ionization:** Apply a high voltage to the infusion needle to generate a fine spray of charged droplets.
- **Analysis:** Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z) range (e.g., m/z 50-300) to observe the molecular ion and key fragments.

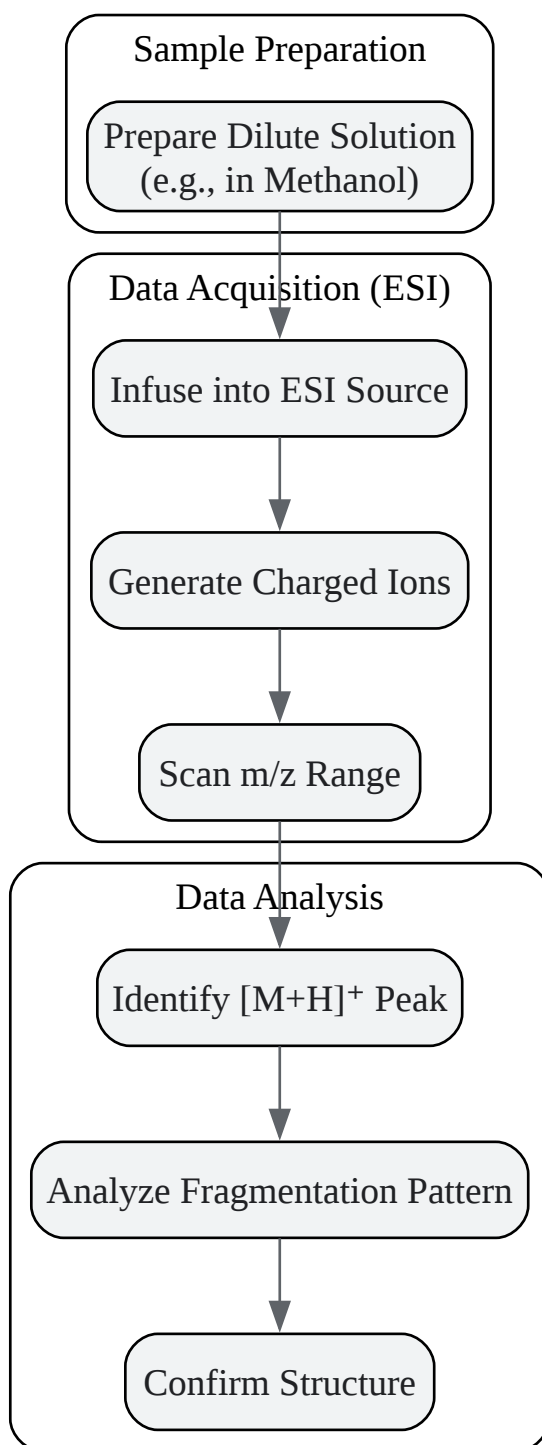
Mass Spectrometry Data Summary (Predicted)

The molecular formula $C_9H_{13}NO$ gives a monoisotopic mass of 151.10 Da.^[13]

m/z	Relative Intensity	Proposed Ion/Fragment
152.1	High	$[M+H]^+$ (Protonated Molecular Ion)
135.1	Medium	$[M+H - NH_3]^+$ (Loss of Ammonia)
121.1	Medium	$[C_8H_9O]^+$ (α -cleavage, loss of CH_2NH_2)
107.1	Low	$[C_7H_7O]^+$ (Fragment from phenyl group)
44.0	High	$[CH_2NH_2]^+$ (α -cleavage)

Interpretation of the Mass Spectrum: The ESI mass spectrum will be dominated by the protonated molecular ion at m/z 152.1, confirming the molecular weight of 151.21 g/mol. A significant fragment at m/z 135.1 corresponds to the loss of ammonia (17 Da) from the protonated parent ion, a characteristic fragmentation for primary amines.^[12] Another key fragmentation pathway is α -cleavage (cleavage of the bond between C1 and C2). This would lead to a fragment at m/z 121.1 (the benzyl-methoxy portion) and a fragment at m/z 44.0 (the aminomethyl portion), providing definitive evidence for the connectivity of the molecule.^{[10][11]}

Mass Spectrometry Experimental Workflow



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Caption: Workflow for ESI-MS analysis.

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and MS provide a robust and self-validating confirmation of the structure of **(S)-2-Methoxy-1-phenylethanamine**. ^1H and ^{13}C NMR map the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the required amine, ether, and aromatic functional groups, and mass spectrometry verifies the molecular weight and key structural motifs through predictable fragmentation. This integrated analytical approach is fundamental to ensuring the quality and identity of chiral building blocks in research and industry, forming the basis for reliable and reproducible scientific outcomes.

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